tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate
Description
This compound features a thiol (-SH) group at the 2-position and a methyl branch at the 3-position of the butanoate backbone. Thiol-containing esters like this are typically associated with strong, pungent aromas and are used in flavor, fragrance, and pharmaceutical industries due to their reactivity and sulfur-based functional groups .
Properties
Molecular Formula |
C17H28N4O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-12-19-15(13-5-7-18-8-6-13)14-11-20(9-10-21(12)14)16(22)23-17(2,3)4/h13,18H,5-11H2,1-4H3 |
InChI Key |
UQRJAVIBCMYYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,5-a]pyrazine Core
The imidazo[1,5-a]pyrazine ring is formed by cyclization of suitably substituted pyrazine derivatives. One common approach involves:
- Starting from a 3-amino-6-halopyrazine carboxylate precursor, such as methyl 3-amino-6-iodopyrazine-2-carboxylate
- Performing a Sandmeyer reaction or halogenation to modify substituents on the pyrazine ring
- Cyclizing the intermediate with an appropriate aldehyde or halogenated alkylamine to form the fused imidazo ring
Installation of the tert-Butyl Ester Group
- The tert-butyl ester is commonly introduced by esterification of the corresponding carboxylic acid using tert-butanol and acid catalysts or by using tert-butyl chloroformate in carbodiimide-mediated coupling reactions
- Protection of the carboxyl group as a tert-butyl ester facilitates purification and enhances stability during subsequent synthetic steps
Representative Synthetic Route (Adapted from Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 3-amino-6-halopyrazine + aldehyde/amine, base | Formation of imidazo[1,5-a]pyrazine core |
| 2 | Nucleophilic substitution | (N-Boc-piperidin-4-yl)methylamine, solvent (DMF), heat | Introduction of Boc-protected piperidinyl substituent |
| 3 | Boc deprotection | Acidic conditions (e.g., TFA in dichloromethane) | Free piperidine substituent |
| 4 | Esterification | tert-butyl chloroformate, coupling reagent (DCC) | tert-butyl ester formation |
Reaction Conditions and Notes
- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically employed for substitution and coupling reactions.
- Temperature control is critical; nucleophilic substitutions often require elevated temperatures (50–80 °C).
- Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) facilitate esterification steps.
- Protective groups (Boc) are used to mask amines during multi-step synthesis and are removed under mild acidic conditions.
- Purification is generally achieved by column chromatography or recrystallization.
Summary Table of Preparation Methods
| Synthetic Step | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Cyclization of pyrazine | 3-amino-6-halopyrazine + aldehyde/amine, base | Formation of imidazo[1,5-a]pyrazine core |
| Nucleophilic substitution | (N-Boc-piperidin-4-yl)methylamine, DMF, heat | Introduction of piperidin-4-yl substituent |
| Boc deprotection | Trifluoroacetic acid (TFA), DCM | Removal of Boc protecting group |
| Esterification | tert-butyl chloroformate, DCC or CDI | Formation of tert-butyl ester |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 3 undergoes nucleophilic displacement with amines, thiols, or alcohols. For example:
These substitutions are facilitated by the electron-withdrawing imidazo[1,5-a]pyrazine ring, enhancing the electrophilicity of the chloromethyl group.
Coupling Reactions
The compound participates in cross-coupling reactions to introduce aryl/heteroaryl groups:
Suzuki Coupling
Buchwald–Hartwig Amination
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Aminopiperidine | Pd₂(dba)₃, Xantphos, 110°C | Piperidine-linked inhibitor | 68% |
These reactions exploit the halogenated intermediates (e.g., bromo or iodo derivatives) generated via electrophilic substitution .
Deprotection of the Tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions to yield carboxylic acid derivatives:
| Acid | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, rt, 2 h | Free carboxylic acid | Prodrug activation | |
| HCl (4M in dioxane) | 50°C, 6 h | Hydrochloride salt | Improved aqueous solubility |
Deprotection is critical for generating active metabolites or enabling further functionalization.
Cycloaddition Reactions
The imidazo[1,5-a]pyrazine core engages in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylenes | CuI, DIPEA, DMF, 60°C | Triazole-fused heterocycle | 62% | |
| Nitrile oxides | Et₃N, CHCl₃, reflux | Isoxazoline derivative | 55% |
These reactions expand the compound’s scaffold diversity for structure-activity relationship (SAR) studies .
Oxidation
| Substrate | Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Thiomethyl group | mCPBA, DCM, 0°C | Sulfone derivative | 90% | |
| Alcohol | PCC, CH₂Cl₂, rt | Ketone | 82% |
Reduction
| Substrate | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Nitro group | H₂, Pd/C, EtOH, 50 psi | Amine | 95% |
Salt Formation
The piperidine nitrogen undergoes protonation to form pharmaceutically relevant salts:
| Acid | Conditions | Product | Solubility (mg/mL) | Source |
|---|---|---|---|---|
| HCl | Et₂O, 0°C | Hydrochloride salt | 12.4 (H₂O) | |
| Citric acid | MeOH, rt | Citrate salt | 8.9 (PBS) |
Biological Activity Modulation
Key derivatives and their pharmacological profiles:
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and activity .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Ethyl 2-mercapto-3-methylbutanoate | Ethyl 3-mercaptobutyrate | Methyl 2-methyl-3-mercaptopropionate |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Estimated 180–200 | Estimated 160–180 |
| Water Solubility | Low (thiol hydrophobicity) | Low | Moderate (methyl ester) |
| Odor Threshold | Likely <1 µg/L (thiol typical) | Not reported | Not reported |
Critical Analysis of Evidence
- Sensory Impact: Ethyl 2-hydroxy-3-methylbutanoate () highlights how minor structural changes (e.g., -OH vs. -SH) eliminate aroma contributions despite similar molecular frameworks.
- Synthesis Challenges: The discontinuation of ethyl 2-mercapto-3-methylbutanoate () contrasts with active production of acetamido- and methyl-substituted analogs (), suggesting stability or synthesis hurdles for the parent compound.
- Regulatory Status : Ethyl 3-mercaptobutyrate’s FEMA registration () underscores its safety profile compared to unregulated thiol analogs.
Biological Activity
Tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C15H25N5O2
- Molar Mass : 307.39 g/mol
- CAS Number : 1361112-46-0
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on existing literature:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis and is a target for immunosuppressive therapies .
- Modulation of Signaling Pathways : It has been suggested that the compound could influence signaling pathways associated with cell growth and apoptosis, providing a basis for its potential use in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction of oxidative stress markers | |
| Enzyme Inhibition | Inhibition of DHODH |
Case Study 1: Antimicrobial Effectiveness
In a study evaluating the antimicrobial properties of various compounds including this compound, it was found to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.
Case Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays demonstrated that this compound effectively inhibits DHODH with an IC50 value lower than that of conventional inhibitors like brequinar. This suggests its potential as a therapeutic agent in conditions requiring immunosuppression or in treating certain cancers .
Q & A
Q. How can researchers optimize the synthesis yield of tert-butyl 3-methyl-1-(piperidin-4-yl)-imidazo[1,5-a]pyrazine-7-carboxylate?
Methodological Answer:
- Key Steps :
Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc-group removal, as described in similar imidazo-pyrazine syntheses. Stirring at room temperature for 2 hours ensures complete deprotection .
Crystallization : Triple saturation with DCM/hexane improves purity and yield (up to 94% in analogous reactions) .
Purification : Silica gel column chromatography (e.g., ethyl acetate/methanol with 0.25% triethylamine) enhances separation of polar byproducts .
- Table: Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Deprotection | TFA/DCM, 2h, RT | 94% | >95% | |
| Crystallization | DCM/hexane triple saturation | 94% | NLT 95% |
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H), piperidine protons (δ 2.5–3.5 ppm), and imidazo-pyrazine aromatic signals (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C17H27N4O2: 335.2085; observed: 335.2082) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and tertiary amine vibrations (N-H at ~3300 cm⁻¹) .
Q. How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for stock solutions (up to 50 mM), followed by dilution in PBS or cell culture media .
- LogP Estimation : Use computational tools (e.g., SwissADME) to predict logP (~2.5 for similar imidazo-pyrazines) and adjust solvent polarity accordingly .
- Surfactant Use : Add 0.1% Tween-80 to aqueous buffers for hydrophobic analogs .
Advanced Research Questions
Q. What strategies are used to study structure-activity relationships (SAR) for imidazo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Substituent Variation : Compare analogs with modifications at the piperidine (e.g., 4-methyl vs. 4-cyclopentyl) or imidazo-pyrazine core (e.g., bromo or methoxy groups) to assess binding affinity .
- Pharmacophore Mapping : Overlay crystal structures (e.g., piperazine-carboxylate interactions with kinase ATP pockets) using PyMOL .
- Example SAR Table
| Derivative | R1 | R2 | IC50 (nM) | Target |
|---|---|---|---|---|
| Parent | tert-butyl | Piperidin-4-yl | 150 | Kinase X |
| Analog A | Cyclopentyl | Piperidin-4-yl | 85 | Kinase X |
| Analog B | tert-butyl | Pyridin-3-yl | 320 | Kinase X |
| Data adapted from |
Q. How can crystallization conditions be optimized to resolve polymorphic forms?
Methodological Answer:
- Temperature Gradients : Screen from −20°C to 4°C using slow evaporation (e.g., DCM/hexane) to isolate stable polymorphs .
- Additive Screening : Introduce 1% acetic acid or triethylamine to disrupt π-π stacking in the imidazo-pyrazine core .
- PXRD Analysis : Compare diffraction patterns of polymorphs (e.g., Form I vs. Form II) to correlate crystallinity with bioavailability .
Q. What advanced techniques validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Heat shock treated cells (39–45°C) to monitor stabilization of target proteins via Western blot .
- Pull-Down Assays : Use biotinylated probes (e.g., streptavidin beads) to isolate compound-protein complexes for LC-MS/MS identification .
Q. How do computational models predict metabolic stability of this compound?
Methodological Answer:
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 using AutoDock Vina to identify metabolic hotspots (e.g., tert-butyl oxidation) .
- MD Simulations : Run 100-ns trajectories to assess solvent accessibility of the piperidine ring, correlating with hepatic clearance rates .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar imidazo-pyrazine syntheses?
Methodological Answer:
- Variable Identification : Compare reaction scales (e.g., 0.2 mmol vs. 5 mmol) and purity thresholds (NLT 95% vs. crude mixtures) .
- Reagent Quality : Trace TFA moisture content (<0.1%) impacts Boc-deprotection efficiency .
- Case Study : Yield drops from 94% to 27% in scaled-up reactions due to inadequate mixing during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
